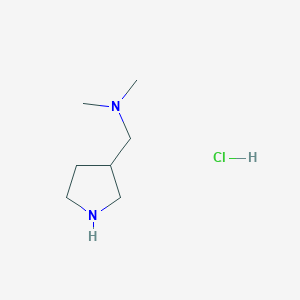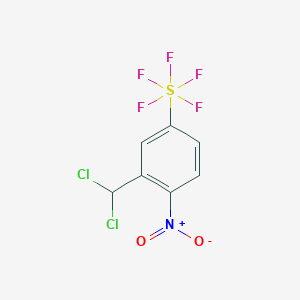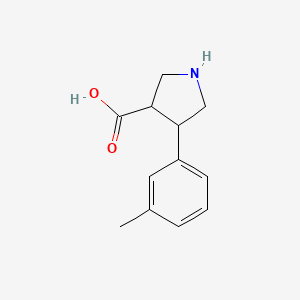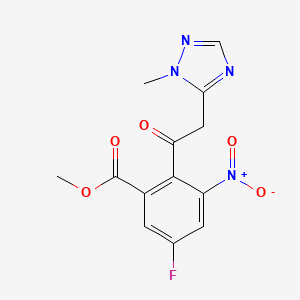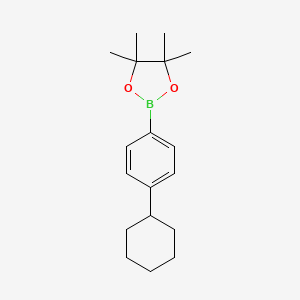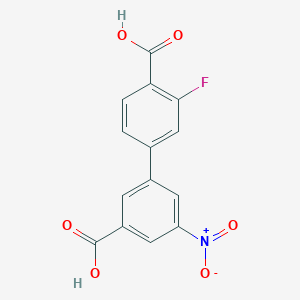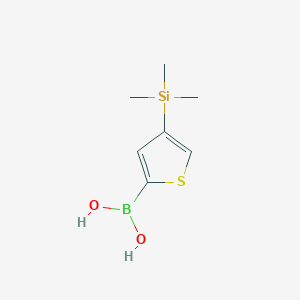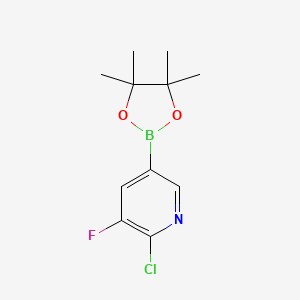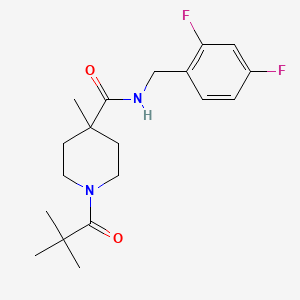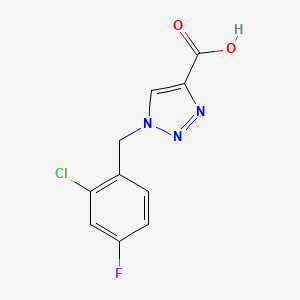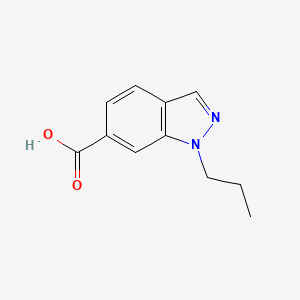![molecular formula C18H23ClFNS B1463927 [1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride CAS No. 1306606-19-8](/img/structure/B1463927.png)
[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
Descripción general
Descripción
“1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride” is a chemical compound with the molecular formula C18H23ClFNS . It is used in the manufacture of fine chemicals and rubber products .
Molecular Structure Analysis
The molecular weight of this compound is 339.90 . The molecular structure is based on its molecular formula, C18H23ClFNS . For a more detailed analysis, techniques like NMR, HPLC, LC-MS, and UPLC are typically used .Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.90 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Compounds structurally related to androgens and selective androgen receptor modulators (SARMs) have been explored for their pharmacokinetic properties and metabolic profiles in preclinical studies. Such research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new therapeutic agents, which could be applicable to the compound (Wu et al., 2006).
Drug Design and Synthesis
- The design and synthesis of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines for potential therapeutic applications, particularly as dopamine transporter (DAT) inhibitors, illustrate the complex strategies involved in creating compounds with specific biological activities. Such methodologies could be relevant to the synthesis and application of the compound for targeting specific receptors or enzymes (Slack et al., 2020).
Metabolic Pathways and Conjugation
- The identification of unique metabolic pathways and conjugate formations, such as sulfonic acid type conjugates, in the metabolism of certain compounds in rats offers insights into the biotransformation processes that novel chemicals might undergo. This information is vital for drug development and safety assessments (Yoshino et al., 1993).
Receptor Antagonism and Therapeutic Effects
- Research into arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines has led to the discovery of potent 5-HT7R antagonists with antidepressant and anxiolytic properties. These findings highlight the therapeutic potential of targeting specific serotonin receptors, which might be an area of interest for the compound (Canale et al., 2016).
Analgesic Properties and Pain Management
- The development and evaluation of high-efficacy 5-HT1A receptor agonists for their analgesic effects in models of chronic pain, such as trigeminal neuropathic pain, provide a framework for investigating the analgesic potential of new compounds. This research avenue could be relevant if the compound exhibits affinity for serotonin receptors or other pain-related targets (Deseure et al., 2003).
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylThe role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions .
Mode of Action
The exact mode of action of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylIt is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylBased on its chemical structure, it may be involved in pathways related to aromatic compounds . The compound’s sulfanyl group and fluoro group could potentially influence various biochemical reactions, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylFactors such as the compound’s molecular weight, polarity, and solubility can influence its bioavailability .
Result of Action
The molecular and cellular effects of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylIt is likely that the compound’s interaction with its targets leads to changes in cellular signaling or biochemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the overall cellular metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition.
Cellular Effects
The effects of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition. This binding can result in changes in the conformation of the biomolecule, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of specific signaling pathways or metabolic processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolic intermediates.
Transport and Distribution
The transport and distribution of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its effects on intracellular targets.
Subcellular Localization
The subcellular localization of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy.
Propiedades
IUPAC Name |
1-[3-fluoro-4-(4-propan-2-ylphenyl)sulfanylphenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNS.ClH/c1-12(2)14-5-8-16(9-6-14)21-18-10-7-15(11-17(18)19)13(3)20-4;/h5-13,20H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHUAGSQSOHMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(C)NC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


